![molecular formula C24H31NO B13774842 [1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)- CAS No. 72928-29-1](/img/structure/B13774842.png)
[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 4-position and an undecyloxy group at the 4’-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- is used as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, this compound is used as a probe to study the interactions between proteins and small molecules. Its biphenyl core can mimic the structure of certain biological molecules, making it useful in drug discovery and development .
Medicine
In medicine, derivatives of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- are being investigated for their potential therapeutic properties. These derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties make it suitable for use in electronic devices and other high-tech applications .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- involves its interaction with specific molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the carbonitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)-
- [1,1’-Biphenyl]-4-carbonitrile, 4’-(octyloxy)-
- [1,1’-Biphenyl]-4-carbonitrile, 4’-(decyloxy)-
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carbonitrile, 4’-(undecyloxy)- lies in its undecyloxy group, which provides increased hydrophobicity compared to its shorter alkyl chain analogs. This increased hydrophobicity can enhance its interactions with hydrophobic pockets in proteins, making it a more potent modulator of protein activity .
Eigenschaften
CAS-Nummer |
72928-29-1 |
|---|---|
Molekularformel |
C24H31NO |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
4-(4-undecoxyphenyl)benzonitrile |
InChI |
InChI=1S/C24H31NO/c1-2-3-4-5-6-7-8-9-10-19-26-24-17-15-23(16-18-24)22-13-11-21(20-25)12-14-22/h11-18H,2-10,19H2,1H3 |
InChI-Schlüssel |
BWRJKFPLVHZYLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
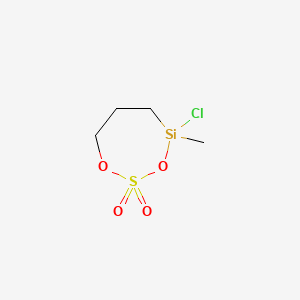
![(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile](/img/structure/B13774772.png)
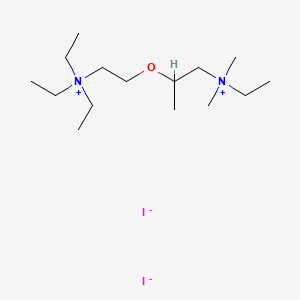
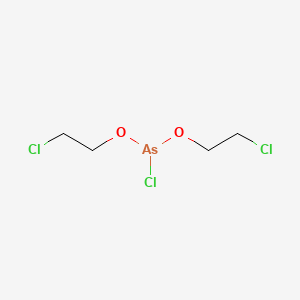

![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)
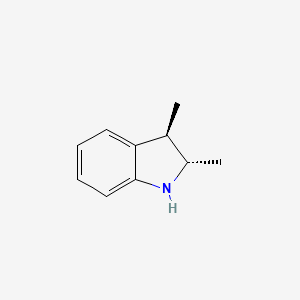
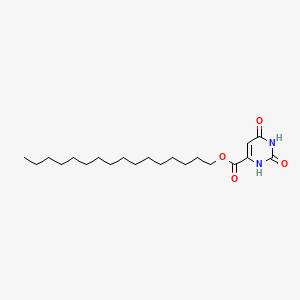
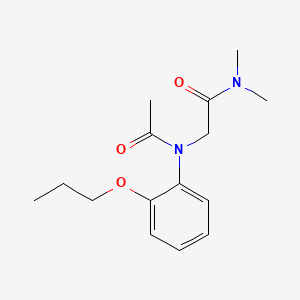
![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)

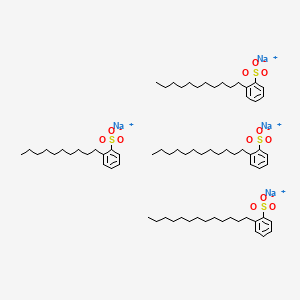
![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)
